Human 11β-HSD2 Inhibition — Isobavachromene vs. Bavachalcone and Isobavachalcone IC50 Comparison
Isobavachromene demonstrates intermediate inhibitory potency against human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in microsomal assays compared to structurally related chalcones. Its IC50 of 27.21 μM positions it between the more potent isobavachalcone (IC50 18.53 μM) and the less potent bavachalcone (IC50 33.67 μM), establishing a quantifiable rank-order differentiation within this compound class [1]. This 11β-HSD2 inhibition profile is clinically relevant because 11β-HSD2 inactivates cortisol to cortisone, protecting mineralocorticoid receptors from inappropriate glucocorticoid activation; its inhibition may contribute to off-target toxicity profiles.
| Evidence Dimension | Inhibition of human 11β-HSD2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 27.21 μM |
| Comparator Or Baseline | Isobavachalcone (IC50 = 18.53 μM); Bavachalcone (IC50 = 33.67 μM) |
| Quantified Difference | 1.47× less potent than isobavachalcone; 1.24× more potent than bavachalcone |
| Conditions | Human microsomal assay; NAD+ as cofactor; cortisol substrate |
Why This Matters
This rank-order potency differentiation enables researchers to select isobavachromene as a moderate 11β-HSD2 inhibitor when intermediate inhibitory activity is desired for mechanistic studies of corticosteroid metabolism.
- [1] Lin H, et al. Chalcones from plants cause toxicity by inhibiting human and rat 11β-hydroxysteroid dehydrogenase 2: 3D-quantitative structure-activity relationship (3D-QSAR) and in silico docking analysis. Food Chem Toxicol. 2024 Feb;184:114415. Human 11β-HSD2 IC50 values: isobavachromene 27.21 μM, isobavachalcone 18.53 μM, bavachalcone 33.67 μM. View Source
